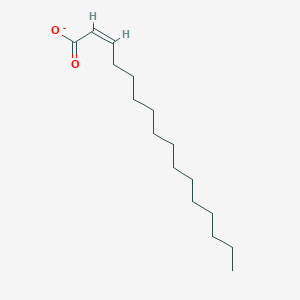
cis-Hexadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Hexadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H29O2- and its molecular weight is 253.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Cis-hexadecenoic acid exhibits notable antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections. Research indicates that this fatty acid can disrupt the membrane integrity of bacterial cells, leading to cell death. Its bactericidal effects are concentration-dependent, with higher concentrations resulting in rapid cell lysis through mechanisms such as membrane disruption and interference with the proton motive force .
Case Study: Atopic Dermatitis
A study highlighted the reduced levels of this compound in patients with atopic dermatitis, correlating with increased colonization by Staphylococcus aureus. Topical application of this fatty acid significantly decreased bacterial counts in affected patients, suggesting its potential as a therapeutic agent for managing skin infections .
Anti-inflammatory Effects
This compound has been implicated in anti-inflammatory responses. It is found in human phagocytic cells and may play a role in modulating inflammation within tissues. For instance, it has been suggested that this fatty acid can coordinate cross-talk between liver and adipose tissues, potentially offering protective effects against hepatic steatosis and improving insulin signaling in metabolic disorders .
Metabolic Applications
Recent findings suggest that this compound may also function as a lipid hormone involved in metabolic regulation. Its presence in monocytes indicates a role in cellular signaling pathways relevant to metabolic diseases. The fatty acid's ability to influence lipid metabolism could have implications for developing treatments targeting metabolic syndrome .
Table 1: Antibacterial Activity of this compound
| Concentration (μg/ml) | % Cell Viability (S. aureus) after 30 min |
|---|---|
| 3 | 60 |
| 5 | 99 |
| 10 | >99 |
Data shows the concentration-dependent bactericidal effect of this compound on S. aureus.
Table 2: Clinical Outcomes from Topical Application
| Patient Group | Initial Bacterial Count | Post-Treatment Count | Outcome |
|---|---|---|---|
| Atopic Dermatitis (AD) | High | Low | Decreased colonization in 6/8 cases |
| Healthy Controls | Low | Low | No significant change |
Results from a study assessing the impact of topical this compound on bacterial colonization.
Análisis De Reacciones Químicas
Reaction Pathway:
-
Wittig Condensation :
-
A triphenylphosphonium salt (e.g., 1OOC–(CH₂)₄–P(Ph)₃⁺X⁻ ) reacts with decanal (CH₃(CH₂)₈CHO) under basic conditions.
-
Conditions :
-
Temperature: −10°C to +30°C (optimal: 10–25°C)
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Base: Alkali metal hydroxides (e.g., NaOH, KOH) or hydrides (e.g., NaH)
-
-
Selectivity : Z/E ratio >90/10 (up to 97/3) due to steric control in the Wittig mechanism.
-
-
Saponification :
Key Data:
| Step | Conditions | Z/E Selectivity | Yield |
|---|---|---|---|
| Wittig Reaction | THF, 10–25°C, NaOH | 94/6 – 97/3 | ~85% |
| Saponification | Ethanol/H₂O, 30–80°C, KOH | – | 95% |
Enzymatic Desaturation
Rat liver enzymes catalyze the conversion of palmitic acid (C16:0) to cis-9-hexadecenoic acid (palmitoleic acid) and trans-2-hexadecenoic acid ( ):
Experimental Data:
| Enzyme Source | Cofactor | Activity (pmol/min/mg protein) |
|---|---|---|
| Microsomal | FAD | 25.3 |
| Mitochondrial | FAD | 5.8 |
Hydrogenation
Catalytic hydrogenation of cis-9-hexadecenoic acid (palmitoleic acid) yields palmitic acid (C16:0). Thermochemical data from NIST ( ):
Reaction:
cis 9 C16H30O2+H2→C16H32O2
Thermodynamic Parameters:
| ΔrH° (kJ/mol) | Conditions | Reference |
|---|---|---|
| −125.1 ± 1.0 | Hexane solvent, 25°C |
Bactericidal Mechanisms
cis-6-Hexadecenoic acid exhibits concentration-dependent antimicrobial effects against Staphylococcus aureus ( ):
Mode of Action:
-
High Concentrations (>50 µg/mL) : Rapid membrane disruption, evidenced by propidium iodide uptake.
-
Low Concentrations (5–20 µg/mL) :
-
Disruption of proton motive force (ΔΨ).
-
Inhibition of electron transport chain (ETC) complexes.
-
Increased membrane fluidity (measured via fluorescence polarization).
-
Structural Insights:
-
The cis-6 double bond is critical for activity; trans-isomers or saturated analogs show reduced efficacy.
-
Deuterated analogs retain bactericidal properties, confirming non-isotope-sensitive mechanisms ( ).
Biochemical Interactions
Propiedades
Fórmula molecular |
C16H29O2- |
|---|---|
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
(Z)-hexadec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14- |
Clave InChI |
ZVRMGCSSSYZGSM-PFONDFGASA-M |
SMILES isomérico |
CCCCCCCCCCCCC/C=C\C(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)[O-] |
Sinónimos |
cis-hexadecenoic acid hexadecenoic acid hexadecenoic acid, (E)-isomer hexadecenoic acid, (Z)-isomer trans-hexadecenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















